molecular formula C23H19ClN4O3 B11583977 (2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile

(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile

Cat. No.: B11583977
M. Wt: 434.9 g/mol
InChI Key: MGQGKTAMJHTKFR-JQIJEIRASA-N
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Description

The compound “(2E)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE” is a complex organic molecule that belongs to the class of pyridopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the pyridopyrimidine core through cyclization reactions.
  • Introduction of the chlorophenoxy group via nucleophilic substitution.
  • Coupling of the piperidine moiety through amide bond formation.
  • Final steps may involve purification and characterization using techniques like NMR, IR, and mass spectrometry.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-3-[2-(2-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE
  • **(2E)-3-[2-(2-FLUOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. For example, the presence of the chlorophenoxy group may enhance its binding affinity to certain targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H19ClN4O3

Molecular Weight

434.9 g/mol

IUPAC Name

(E)-3-[2-(2-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C23H19ClN4O3/c24-18-8-2-3-9-19(18)31-21-17(23(30)28-13-7-4-10-20(28)26-21)14-16(15-25)22(29)27-11-5-1-6-12-27/h2-4,7-10,13-14H,1,5-6,11-12H2/b16-14+

InChI Key

MGQGKTAMJHTKFR-JQIJEIRASA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4Cl)/C#N

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4Cl)C#N

Origin of Product

United States

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